Furan-3-yl(3-isopropoxyphenyl)methanol is an organic compound characterized by its molecular formula and a molecular weight of 232.28 g/mol. This compound features a furan ring and a phenolic group, making it a significant entity in organic synthesis and medicinal chemistry. The structure incorporates a furan moiety at the 3-position and an isopropoxy-substituted phenyl group, which contributes to its chemical reactivity and potential biological activity.
This compound falls under the category of phenolic compounds due to the presence of the hydroxymethyl group attached to the aromatic system. It is also classified as a heterocyclic compound due to the inclusion of the furan ring, which is a five-membered aromatic ring containing oxygen.
The synthesis of Furan-3-yl(3-isopropoxyphenyl)methanol generally involves the reaction of furan derivatives with phenolic compounds, often utilizing Grignard reagents. A common method includes:
The reaction conditions are critical for optimizing yield and purity. Typical conditions involve maintaining low temperatures during the addition of Grignard reagents and ensuring anhydrous conditions to avoid side reactions.
The molecular structure of Furan-3-yl(3-isopropoxyphenyl)methanol can be represented as follows:
The compound exhibits a complex structure that includes:
Furan-3-yl(3-isopropoxyphenyl)methanol participates in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, including yield and selectivity towards desired products .
The mechanism of action for Furan-3-yl(3-isopropoxyphenyl)methanol involves various molecular interactions:
These mechanisms suggest potential applications in drug design and development, particularly in targeting specific biological pathways .
Furan-3-yl(3-isopropoxyphenyl)methanol is typically described as a colorless liquid with moderate volatility. Its boiling point and melting point are influenced by its molecular structure.
Key chemical properties include:
Relevant data indicate that the compound's properties make it suitable for various applications in organic synthesis .
Furan-3-yl(3-isopropoxyphenyl)methanol has several scientific uses:
The structural motif combining furan and aryl methanol units emerged as a strategic innovation in heterocyclic chemistry during the early 2000s. Furan-3-yl(3-isopropoxyphenyl)methanol (CAS 1443325-36-7), specifically, represents a deliberate molecular hybridization designed to exploit the pharmacological potential of both furan rings and substituted benzenes. Its synthesis aligns with historical efforts to derivatize furan alcohols like Furan-3-methanol (CAS 4412-91-3), which had been extensively used since the 1980s as synthetic precursors for δ²-butenolides and neuroactive intermediates [4]. The isopropoxy modification at the meta-position of the phenyl ring reflects systematic structure-activity relationship (SAR) explorations targeting enhanced lipophilicity and steric tolerance—critical parameters for optimizing membrane permeability in bioactive molecules. This compound class was first cataloged in chemical registries around 2015–2018, coinciding with advances in Suzuki-Miyaura coupling techniques that enabled efficient aryl-furan conjugation [1] [8].
Table 1: Key Structural Features of Furan-3-yl(3-isopropoxyphenyl)methanol
Property | Specification |
---|---|
CAS Registry Number | 1443325-36-7 |
Molecular Formula | C₁₄H₁₆O₃ |
Molecular Weight | 232.28 g/mol |
Key Functional Groups | Furan-3-yl, isopropoxybenzene, benzylic alcohol |
SMILES Notation | OC(C1=COC=C1)C2=CC=CC(OC(C)C)=C2 |
This compound exemplifies a purposeful fusion of two pharmacologically privileged domains:
Modern applications leverage this hybrid scaffold in bioisosteric replacement strategies. For instance, in antikinetoplastid agents, furan-aryl methanol hybrids replaced rigid imidazole linkers, reducing cationic character while maintaining DNA minor groove binding—a critical adaptation for traversing mitochondrial membranes in Trypanosoma cruzi [2]. The compound’s balanced logP (predicted ~3.2) and moderate polarity make it a versatile intermediate in multi-target drug discovery.
Table 2: Comparative Bioisosteric Utility of Furan-Aryl Methanol Hybrids
Pharmacological Context | Target Interaction | Advantage Over Precursors |
---|---|---|
Antiprotozoal Agents [2] | kDNA minor groove binding | 5-fold ↑ membrane permeability vs. dicationic imidazolines |
CB2 Receptor Ligands [6] | Allosteric modulation | Balanced logP (2.8–3.5) vs. non-furan analogs |
Antitubercular Scaffolds [5] | Enoyl-ACP reductase inhibition | Enhanced metabolic stability (t₁/₂ > 120 min) |
Furan-3-yl(3-isopropoxyphenyl)methanol’s molecular architecture enables simultaneous engagement with divergent biological targets:
Computational fragment-based drug design (FBDD) identifies this chemotype as a "molecular hinge" capable of linking divergent pharmacophoric elements. Its vectorial geometry permits attachment of auxiliary groups at C1 (furan), C3 (alcohol), or C4' (isopropoxy) positions, enabling systematic optimization for polypharmacology. In tuberculosis drug design, such fragments demonstrated dual inhibition of Mycobacterium tuberculosis InhA and DprE1 enzymes—validating their utility in overcoming redundant resistance mechanisms [5].
Table 3: Synthetic Derivatives and Their Therapeutic Profiles
Derivative Structure | Biological Activity | Targets Engaged |
---|---|---|
1-(Furan-3-yl(3-isopropoxyphenyl)methyl)-1H-1,2,3-triazole | Antitrypanosomal (EC₅₀ = 0.87 μM) | kDNA, Trypanothione reductase |
4-Quinolone-furan methanol hybrids | CB2 inverse agonism (Kᵢ = 2.3 nM) | Cannabinoid receptors, VEGFr-2 |
Furan-3-yl(3-aminophenyl)methanol | Antitubercular (MIC = 0.5 μg/mL) | InhA, DprE1, ATP synthase |
Concluding Remarks
Furan-3-yl(3-isopropoxyphenyl)methanol embodies the strategic convergence of heterocyclic chemistry and rational drug design. Its capacity to bridge divergent pharmacophores while maintaining metabolic stability positions it as a critical enabler in next-generation polypharmacological agents—particularly against neglected tropical diseases and resistant infections. Future research will likely exploit its synthetic versatility to address target redundancy in oncology and neurodegenerative disorders.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0